Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is an organic compound with the molecular formula C14H24O6 It is a derivative of cyclohexane, featuring two hydroxyl groups and a hexanedioate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate typically involves the esterification of 2-(1,2-dihydroxycyclohexyl)hexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester moiety play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(1,2-dihydroxycyclohexyl)pentanedioate
- Dimethyl 2-(1,2-dihydroxycyclohexyl)butanedioate
- Dimethyl 2-(1,2-dihydroxycyclohexyl)propanedioate
Uniqueness
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and the hexanedioate ester moiety allows for a diverse range of chemical reactions and applications, setting it apart from similar compounds with different chain lengths or functional groups.
Properties
CAS No. |
63487-38-7 |
---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate |
InChI |
InChI=1S/C14H24O6/c1-19-12(16)8-5-6-10(13(17)20-2)14(18)9-4-3-7-11(14)15/h10-11,15,18H,3-9H2,1-2H3 |
InChI Key |
PRGHRXWPOXEOLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(C(=O)OC)C1(CCCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.